molecular formula C10H5FN2O B13223123 2-(3-Fluorobenzoyl)propanedinitrile

2-(3-Fluorobenzoyl)propanedinitrile

Cat. No.: B13223123
M. Wt: 188.16 g/mol
InChI Key: HCBUVBXECINOHO-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzoyl)propanedinitrile is an organic compound with the molecular formula C10H5FN2O and a molecular weight of 188.16 g/mol It is characterized by the presence of a fluorobenzoyl group attached to a propanedinitrile moiety

Preparation Methods

The synthesis of 2-(3-Fluorobenzoyl)propanedinitrile typically involves the reaction of 3-fluorobenzoyl chloride with malononitrile in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(3-Fluorobenzoyl)propanedinitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from -78°C to 100°C. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

2-(3-Fluorobenzoyl)propanedinitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(3-Fluorobenzoyl)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

2-(3-Fluorobenzoyl)propanedinitrile can be compared with other similar compounds such as 2-(2-Fluorobenzoyl)propanedinitrile and 2-(4-Fluorobenzoyl)propanedinitrile . These compounds share a similar core structure but differ in the position of the fluorine atom on the benzoyl ring. The position of the fluorine atom can influence the compound’s reactivity, biological activity, and physical properties. For example, this compound may exhibit different solubility and stability compared to its isomers .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities open up possibilities for medical and industrial applications. Further research is needed to fully understand its mechanism of action and to explore its full range of applications.

Properties

Molecular Formula

C10H5FN2O

Molecular Weight

188.16 g/mol

IUPAC Name

2-(3-fluorobenzoyl)propanedinitrile

InChI

InChI=1S/C10H5FN2O/c11-9-3-1-2-7(4-9)10(14)8(5-12)6-13/h1-4,8H

InChI Key

HCBUVBXECINOHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C(C#N)C#N

Origin of Product

United States

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